![molecular formula C32H38N6O11 B600114 Suc-Ala-Glu-Pro-Phe-Pna CAS No. 128802-76-6](/img/structure/B600114.png)
Suc-Ala-Glu-Pro-Phe-Pna
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Overview
Description
Suc-Ala-Glu-Pro-Phe-Pna (Suc-AEPF-pNA) is a chromogenic substrate for the peptidylprolyl isomerase Pin1 . It can be used to evaluate the inhibitory effect of the target compound on Pin1, and the catalytic activity of Pin1 .
Molecular Structure Analysis
The molecular formula of this compound is C₃₂H₃₈N₆O₁₁ . The InChI code is 1S/C32H38N6O11/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t19-,23-,24-,25-/m0/s1 .Chemical Reactions Analysis
This compound is a chromogenic substrate that can be cleaved by certain enzymes. The release of p-nitroanilide is monitored at 405-410 nm .Physical And Chemical Properties Analysis
This compound is a white to faint yellow powder . It has a molecular weight of 682.69 and a molecular formula of C₃₂H₃₈N₆O₁₁ . It should be stored at temperatures below -15°C .Scientific Research Applications
Peptidyl Prolyl Cis-Trans Isomerase Activities : The substrate was used to investigate the isomerase activities of cyclophilin and the FK-506 binding protein (FKBP), demonstrating distinct substrate specificities for different enzymes. This supports the hypothesis that cyclophilin and FKBP are members of a family of peptidyl prolyl cis-trans isomerases with diverse physiological roles (Harrison & Stein, 1990).
Cyclophilin Binding and Isomerase Activity : The peptide, in its variations, was used to study the binding of peptides to human cyclophilin hCyp-18, revealing insights into the existence of two independent subsites in the enzyme and its specific interactions with proline-containing peptides (Demange, Moutiez, Vaudry, & Dugave, 2001).
Endopeptidase Identification : Used in identifying a specific succinyl-trialanine p-nitroanilide hydrolase as proline endopeptidase in hog kidney cytosol, contributing to understanding enzyme activity and specificity (Soeda, Ohyama, & Nagamatsu, 1984).
Serine Proteases Substrate Specificity : The peptide helped in understanding the substrate selectivity of serine proteases, particularly their interaction and enzymatic activities with various peptide chain lengths (Case & Stein, 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N6O11/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t19-,23-,24-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIHRDNJQWUSLK-KMAVCZJNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N6O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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